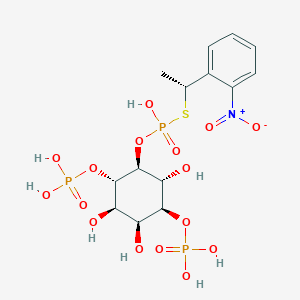
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Overview
Description
“2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” is a chemical compound with the molecular formula C16H25NO2 . It has a molecular weight of 263.37 g/mol . This compound is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” is represented by the formula C16H25NO2 . The exact mass is 263.188538 Da .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in the literature .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years , demonstrating the importance of these compounds in drug design.
Synthesis of Piperidine Derivatives
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives like 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol could be used as substrates in these syntheses.
Alzheimer’s Disease Treatment
Donepezil, a selective acetylcholinesterase inhibitor used in the management of Alzheimer’s disease, contains a piperidine nucleus . Therefore, 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol could potentially be used in the development of new treatments for neurodegenerative disorders.
Inhibitor Design
A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This suggests that 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol could be used in the design of new inhibitors.
Safety and Hazards
The safety data sheet for “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” advises against its use for medicinal, household, or other uses . In case of exposure, it recommends rinsing with pure water for at least 15 minutes and consulting a doctor . It also suggests wearing tightly fitting safety goggles, fire/flame-resistant and impervious clothing, and handling with gloves .
properties
IUPAC Name |
2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUVZEGONPYNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571109 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol | |
CAS RN |
160133-33-5 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)











